REACTION_CXSMILES
|
FC(F)(F)C(O)=O.C(O[C:13](=O)[N:14]([CH2:16][C:17](=[O:22])[NH:18][CH2:19][CH:20]=[CH2:21])C)(C)(C)C.C(Cl)[Cl:25]>>[ClH:25].[CH2:19]([NH:18][C:17](=[O:22])[CH2:16][NH:14][CH3:13])[CH:20]=[CH2:21] |f:3.4|
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
allylcarbamoylmethyl-methyl-carbamic acid tert-butyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(N(C)CC(NCC=C)=O)=O
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated under reduced pressure, and 4 N hydrochloric acid-dioxane
|
Type
|
ADDITION
|
Details
|
was then added to the resulting residue
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure again
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C=C)NC(CNC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 577 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |